molecular formula C8H6BrClO3S B1334054 4-(2-bromoacetyl)benzenesulfonyl Chloride CAS No. 5038-59-5

4-(2-bromoacetyl)benzenesulfonyl Chloride

Cat. No. B1334054
Key on ui cas rn: 5038-59-5
M. Wt: 297.55 g/mol
InChI Key: YSZVEXHEBFFCSK-UHFFFAOYSA-N
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Patent
US04061761

Procedure details

4-(4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide. 5.1 g of 4'-chloro-3'-chlorosulfonyl-acetophenone were reacted in the manner described in Example 1a) with 3.2 g bromine in ethyl acetate to yield the 2-bromo-4'-chlorosulfonylacetophenone (melting point: 111° C from chloroform, γC=O 1700 cm-1) which was reacted without further isolation, as described in Example 1b) with 2.1 g of 1.3-dimethylthiourea in 50 ml of acetone. The mixture was stirred for 30 minutes at 30°-35° C, cooled to 10° C and the 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-methylimino-1,3-thazolidine-4-ol-hydrobromide was filtered. Colorless crystals melting at 162° C (decomposition).
Name
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].Cl[C:3]1[CH:8]=[CH:7][C:6](C2(O)CSC(=NC)N2C)=[CH:5][C:4]=1[S:18]([Cl:21])(=[O:20])=[O:19].ClC1C=C[C:26]([C:29](=[O:31])C)=CC=1S(Cl)(=O)=O.BrBr>C(OCC)(=O)C>[Br:1][CH2:26][C:29]([C:7]1[CH:8]=[CH:3][C:4]([S:18]([Cl:21])(=[O:19])=[O:20])=[CH:5][CH:6]=1)=[O:31] |f:0.1|

Inputs

Step One
Name
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(=O)(=O)Cl
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)=O)S(=O)(=O)Cl
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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